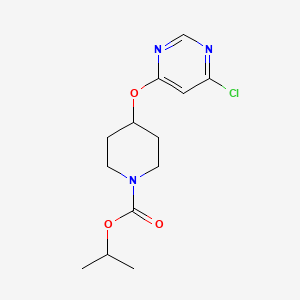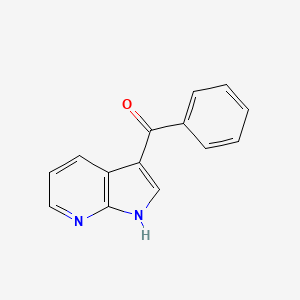![molecular formula C15H21N3O2 B8711684 isopropyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B8711684.png)
isopropyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
isopropyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of benzene and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the butyric acid moiety and the isopropyl ester group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as crystallization, filtration, and purification to isolate the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the structure and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
isopropyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The benzimidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with altered hydrogenation states.
Aplicaciones Científicas De Investigación
isopropyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of isopropyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(5-amino-1-methyl-1H-benzoimidazol-2-yl)-butanoate: This compound is structurally similar but contains an ethyl ester group instead of an isopropyl ester group.
1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester: Another similar compound with slight variations in the ester group and overall structure.
Uniqueness
isopropyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The presence of the isopropyl ester group may affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its similar counterparts.
Propiedades
Fórmula molecular |
C15H21N3O2 |
|---|---|
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
propan-2-yl 4-(5-amino-1-methylbenzimidazol-2-yl)butanoate |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)20-15(19)6-4-5-14-17-12-9-11(16)7-8-13(12)18(14)3/h7-10H,4-6,16H2,1-3H3 |
Clave InChI |
WNNXAWPAXNZYEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Methoxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B8711605.png)
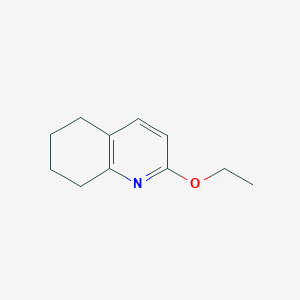
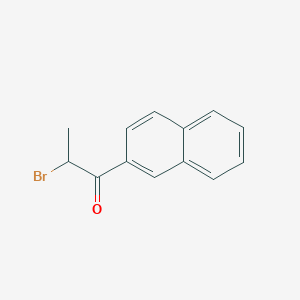
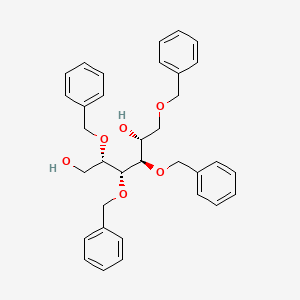
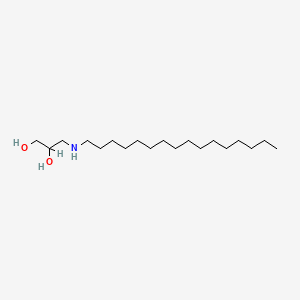
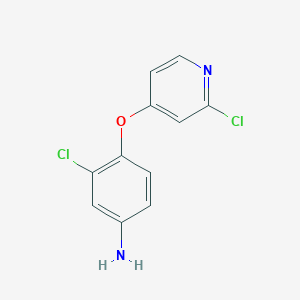
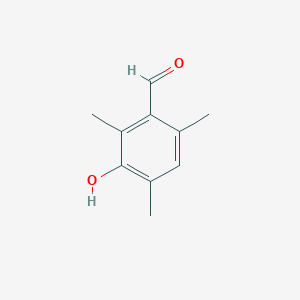
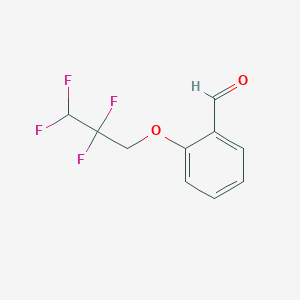

![4-[(Diethoxyphosphoryl)-methyl]benzoyl chloride](/img/structure/B8711688.png)
